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molecular formula C9H10O4 B111897 2-Hydroxy-4,5-dimethoxybenzaldehyde CAS No. 14382-91-3

2-Hydroxy-4,5-dimethoxybenzaldehyde

Cat. No. B111897
M. Wt: 182.17 g/mol
InChI Key: XIKGRPKDQDFXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206201B2

Procedure details

To a solution of 2-hydroxy 4,5-dimethoxybenzaldehyde (2 g, 10.98 mmol) in butane-2-one (15 ml) added K2CO3 (6.07 g, 43.95 mmol) and then stirred at 0° C. for 10 min added bromoacetone (2.24 g, 16.47 mmol) and refluxed at 90° C. for 4 hr. After completion of the reaction butane-2-one was distilled off and water was added and extracted by ethylacetate twice. The EtOAc phase was dried over Na2SO4, Chromatography of the residue on silica gel (3:7 EtOAc/hexane) afforded the ketone A2 (1.69 g) in 70% yield pale yellow solid: 1H NMR (500 MHz, CDCl3) δ 7.29 (s, 1H), 7.04 (s, 1H), 6.98 (s, 1H), 3.94 (s, 3H), 3.90 (s, 3H), 2.30 (s, 3H) ppm. Mass: ESI [M+Na]+: 243.07; Elemental anal. calcd. for C12H12O4; C, 65.45; H, 5.49. found C, 65.20; H, 5.25.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:3]=1[CH:4]=O.C([O-])([O-])=O.[K+].[K+].Br[CH2:21][C:22](=[O:24])[CH3:23]>CC(=O)CC>[CH3:13][O:12][C:7]1[C:8]([O:10][CH3:11])=[CH:9][C:2]2[O:1][C:21]([C:22](=[O:24])[CH3:23])=[CH:4][C:3]=2[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C(=C1)OC)OC
Name
Quantity
6.07 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
2.24 g
Type
reactant
Smiles
BrCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 90° C. for 4 hr
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extracted by ethylacetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc phase was dried over Na2SO4, Chromatography of the residue on silica gel (3:7 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C(=CC2=C(C=C(O2)C(C)=O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: CALCULATEDPERCENTYIELD 69.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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